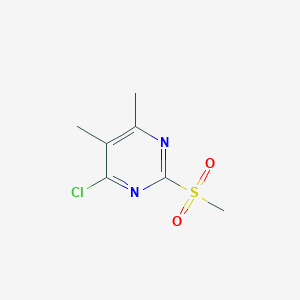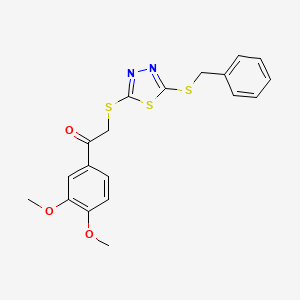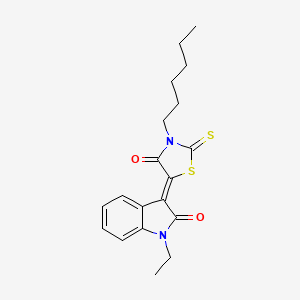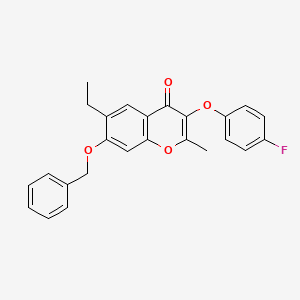
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile is a complex organic molecule. It features multiple chlorinated aromatic rings, a hydroxyl group, and a nitrile group attached to a cyclohexane ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the cyclohexane ring: This could be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the chlorinated aromatic rings: This might involve Friedel-Crafts acylation or alkylation reactions.
Addition of the hydroxyl group: This could be done via hydroboration-oxidation or other hydroxylation methods.
Attachment of the nitrile group: This might involve nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Replacement of chlorine atoms with nucleophiles.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological activity studies: The compound can be tested for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound can be explored as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of multiple aromatic rings and functional groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile: Similar in structure but with variations in the substituents on the aromatic rings or the cyclohexane ring.
Other chlorinated aromatic compounds: Compounds with similar chlorinated aromatic rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to unique biological activities and chemical reactivity.
Properties
CAS No. |
1217784-82-1 |
|---|---|
Molecular Formula |
C38H25Cl6NO2 |
Molecular Weight |
740.3 g/mol |
IUPAC Name |
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C38H25Cl6NO2/c39-27-12-6-22(7-13-27)36(46)35-34(24-9-17-31(42)33(44)19-24)37(21-45,25-4-2-1-3-5-25)29(23-8-16-30(41)32(43)18-23)20-38(35,47)26-10-14-28(40)15-11-26/h1-19,29,34-35,47H,20H2/t29-,34-,35+,37-,38-/m0/s1 |
InChI Key |
NIYGIPWRAGAHIQ-OBMSKSPOSA-N |
Isomeric SMILES |
C1[C@H]([C@]([C@H]([C@@H]([C@]1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
C1C(C(C(C(C1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


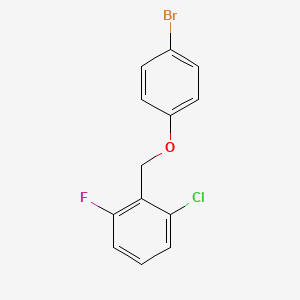
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15087543.png)
![6-[(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15087545.png)
![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)
![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087556.png)
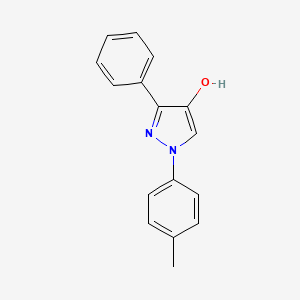
![(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B15087561.png)

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
